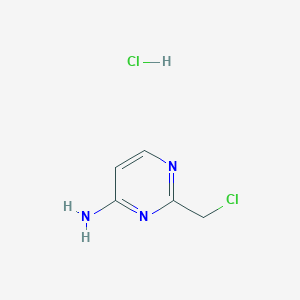

2-(Chloromethyl)pyrimidin-4-amine hydrochloride

Description

BenchChem offers high-quality 2-(Chloromethyl)pyrimidin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)pyrimidin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-3-5-8-2-1-4(7)9-5;/h1-2H,3H2,(H2,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKCTPFTIFDNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-79-1 | |

| Record name | 4-Pyrimidinamine, 2-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)pyrimidin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)pyrimidin-4-amine hydrochloride CAS number and structure

Executive Summary

2-(Chloromethyl)pyrimidin-4-amine hydrochloride (CAS: 1803609-79-1) is a bifunctional pyrimidine intermediate critical in the synthesis of kinase inhibitors and vitamin analogs. Its structure features a reactive electrophilic handle (the chloromethyl group at C2) and a nucleophilic moiety (the amine at C4).

This dual reactivity presents a unique challenge: the free base is prone to rapid intermolecular self-alkylation (polymerization). Consequently, the compound is almost exclusively isolated, stored, and utilized as the hydrochloride salt . This guide details the handling, synthesis, and reactivity profile required to successfully deploy this building block in drug discovery campaigns.

Chemical Identity & Properties

The stability of this compound is pH-dependent. The hydrochloride salt protonates the pyrimidine ring/amine, reducing nucleophilicity and preventing the "head-to-tail" polymerization seen in the free base.

Table 1: Physicochemical Profile

| Property | Data |

| Compound Name | 2-(Chloromethyl)pyrimidin-4-amine hydrochloride |

| CAS Number (HCl Salt) | 1803609-79-1 |

| CAS Number (Free Base) | 79651-35-7 |

| Molecular Formula | C₅H₆ClN₃[1] · HCl |

| Molecular Weight | 180.04 g/mol (Salt) / 143.57 g/mol (Base) |

| Appearance | White to pale yellow hygroscopic solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents |

| Storage Conditions | -20°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| SMILES | NC1=NC(CCl)=NC=C1.Cl |

Synthetic Pathway & Logic

The synthesis of 2-(chloromethyl)pyrimidin-4-amine hydrochloride typically proceeds via the chlorination of (4-aminopyrimidin-2-yl)methanol. The choice of reagent is critical: Thionyl chloride (SOCl₂) is preferred over phosphorous oxychloride (POCl₃) or HCl gas because it generates the hydrochloride salt in situ while producing gaseous byproducts (SO₂), simplifying purification.

Mechanism of Stabilization

The reaction must be maintained under acidic conditions. If the reaction mixture is neutralized during workup, the free amine at C4 will attack the electrophilic C2-chloromethyl group of a neighboring molecule, leading to insoluble oligomers.

Diagram 1: Synthesis & Stabilization Logic

Caption: Synthesis pathway showing the conversion of alcohol to chloride and the critical risk of polymerization upon neutralization.

Experimental Protocol

Objective: Synthesis of 2-(chloromethyl)pyrimidin-4-amine hydrochloride on a 10 mmol scale.

Reagents

-

(4-Aminopyrimidin-2-yl)methanol (1.25 g, 10 mmol)

-

Thionyl Chloride (SOCl₂) (2.38 g, 20 mmol, 2.0 eq)

-

Dichloromethane (DCM), Anhydrous (20 mL)

-

Diethyl ether (for precipitation)

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).

-

Purge with Nitrogen (N₂) to remove ambient moisture. Rationale: Thionyl chloride reacts violently with water; moisture will also degrade the hygroscopic product.

-

-

Solubilization:

-

Suspend (4-aminopyrimidin-2-yl)methanol (1.25 g) in anhydrous DCM (15 mL).

-

Cool the suspension to 0°C using an ice bath.

-

-

Chlorination:

-

Add Thionyl Chloride (2.38 g) dropwise over 10 minutes via a syringe.

-

Observation: The suspension may clear as the intermediate chlorosulfite forms, followed by the precipitation of the hydrochloride salt.

-

Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4 hours.

-

-

Workup (Acidic Conditions):

-

Do NOT wash with aqueous bicarbonate.

-

Concentrate the reaction mixture under reduced pressure (Rotavap) at <40°C to remove excess SOCl₂ and DCM.

-

The residue will be a semi-solid or thick oil.

-

-

Isolation:

-

Triturate the residue with anhydrous Diethyl Ether (30 mL) to induce crystallization.

-

Filter the white precipitate under a blanket of Nitrogen.

-

Wash the filter cake with cold Ether (2 x 10 mL).

-

-

Drying:

-

Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours.

-

Yield: Expect 85-95% (approx. 1.6 g).

-

Reactivity & Applications

This compound is a "linchpin" intermediate. It is primarily used to append the 4-aminopyrimidin-2-yl motif to other pharmacophores.

Reactivity Profile

-

Electrophile (C2-CH₂Cl): Highly reactive toward thiols, secondary amines, and alkoxides.

-

Nucleophile (C4-NH₂): Deactivated in the salt form. To utilize the electrophilic handle, one must carefully liberate the base in situ or use non-nucleophilic bases (e.g., DIPEA) that will not compete for the alkyl halide.

Diagram 2: Application Workflow (Kinase Inhibitor Synthesis)

Caption: General workflow for coupling the chloromethyl pyrimidine with nucleophiles using non-nucleophilic bases.

Safety & Handling (MSDS Summary)

-

Corrosivity: The HCl salt is acidic and corrosive to mucous membranes. Wear nitrile gloves and eye protection.

-

Stability: Hygroscopic. Hydrolysis of the chloromethyl group occurs rapidly in moist air, releasing HCl gas and reverting to the alcohol.

-

Toxicity: Pyrimidine alkyl halides are potential alkylating agents (genotoxic). Handle in a fume hood.

References

-

Thermo Fisher Scientific. 4-Amino-2-(chloromethyl)pyrimidine, 96% Product Specifications. Retrieved from

-

GuideChem. 2-(Chloromethyl)pyrimidin-4-amine hydrochloride CAS 1803609-79-1 Details. Retrieved from

-

BenchChem. Nucleophilic Substitution Reactions of Chloromethyl-pyrimidines. Retrieved from

-

BLD Pharm. 2-(Chloromethyl)pyrimidin-4-amine hydrochloride Product Page. Retrieved from

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)pyrimidin-4-amine hydrochloride is a key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the reactive chloromethyl group at the 2-position, coupled with the amino group at the 4-position, provides a versatile platform for the synthesis of a diverse range of derivatives. Accurate structural elucidation and purity assessment are paramount in drug discovery and development, making nuclear magnetic resonance (NMR) spectroscopy an indispensable analytical tool. This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride, offering insights into spectral interpretation, experimental protocols, and potential challenges.

The formation of the hydrochloride salt significantly influences the electronic environment of the pyrimidine ring. Protonation of the basic nitrogen atoms in the pyrimidine ring and/or the exocyclic amino group can lead to a downfield shift of nearby protons in the ¹H NMR spectrum.[1] This guide will consider these effects in the detailed analysis of the spectrum.

Predicted ¹H NMR Spectrum

A detailed analysis of the chemical structure of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride allows for the prediction of its ¹H NMR spectrum. The molecule possesses three distinct proton environments, which are expected to give rise to three signals in the spectrum.

Molecular Structure of 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride

Caption: Molecular structure of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride showing the key proton environments.

Data Interpretation

The predicted ¹H NMR spectrum of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride in a suitable deuterated solvent, such as DMSO-d₆, would exhibit the following key signals:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.2 - 8.5 | Doublet (d) | ~5-6 | 1H |

| H-5 | ~6.7 - 7.0 | Doublet (d) | ~5-6 | 1H |

| -CH₂- | ~4.7 - 5.0 | Singlet (s) | N/A | 2H |

| -NH₃⁺ | ~7.5 - 8.5 (broad) | Singlet (s, broad) | N/A | 3H |

Detailed Rationale:

-

H-6 (Pyrimidine Ring Proton): This proton is adjacent to a ring nitrogen and is expected to be the most downfield of the aromatic protons. In related pyrimidine systems, protons at this position typically resonate at high chemical shifts.[2] The electron-withdrawing nature of the neighboring nitrogen atom and the overall positive charge on the molecule due to protonation will further deshield this proton. It will appear as a doublet due to coupling with H-5.

-

H-5 (Pyrimidine Ring Proton): This proton is coupled to H-6 and will therefore appear as a doublet. Its chemical shift will be upfield relative to H-6. The amino group at the 4-position is electron-donating, which would typically shield this proton. However, the protonation of the molecule will have a deshielding effect, resulting in a chemical shift that is a balance of these opposing influences. In some aminopyrimidines, the H-5 proton is observed around 7.60 ppm.[3]

-

-CH₂- (Chloromethyl Protons): The protons of the chloromethyl group are adjacent to the electron-withdrawing chlorine atom and the pyrimidine ring. This will cause a significant downfield shift. In similar structures, such as 2-(chloromethyl)pyridine hydrochloride, the -CH₂- signal appears around 5.25 ppm.[4] Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

-NH₃⁺ (Ammonium Protons): In the hydrochloride salt, the amino group will be protonated to form an ammonium group (-NH₃⁺). The protons on the nitrogen are typically broad in the ¹H NMR spectrum and their chemical shift can be highly variable, depending on the solvent, concentration, and temperature. In many cases, these protons exchange with residual water in the solvent, leading to a broad signal that may not integrate to the expected number of protons. Dissolving the salt in D₂O would likely lead to the exchange of these protons with deuterium, causing the signal to disappear.[5]

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride for structural verification and purity assessment.

Materials:

-

2-(Chloromethyl)pyrimidin-4-amine hydrochloride

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and other standard laboratory glassware

Instrumentation:

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

Workflow for ¹H NMR Analysis

Caption: A simplified workflow for acquiring and analyzing the ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve a sharp and symmetrical solvent peak. This is crucial for obtaining high-resolution spectra.

-

Calibrate the 90° pulse width for the proton channel.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Reference the spectrum by setting the residual DMSO peak to 2.50 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Troubleshooting and Advanced Analysis

Common Issues and Solutions:

-

Poor Solubility: If the compound does not fully dissolve in DMSO-d₆, gentle heating or sonication may be employed. Alternatively, other polar aprotic deuterated solvents like DMF-d₇ could be tested. Using alkaline deuterated methanol can also be an option to neutralize the HCl salt in situ and improve solubility for quantitative NMR.[6]

-

Broad Peaks: Broadening of the aromatic signals could indicate aggregation or chemical exchange. Diluting the sample or acquiring the spectrum at an elevated temperature might help to sharpen the peaks. The broadness of the -NH₃⁺ peak is expected.

-

Impurity Peaks: The presence of unexpected signals in the spectrum may indicate impurities. Careful integration and comparison with the expected spectrum can help in identifying and quantifying these impurities.

Advanced NMR Techniques:

-

2D NMR Spectroscopy: For unambiguous assignment of the proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A COSY spectrum would show a cross-peak between the coupled protons H-5 and H-6, confirming their connectivity. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the complete structural elucidation.

Conclusion

The ¹H NMR spectrum of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride provides a wealth of information for its structural confirmation and purity assessment. A thorough understanding of the expected chemical shifts, coupling patterns, and the influence of the hydrochloride salt is crucial for accurate interpretation. By following the outlined experimental protocol and being aware of potential challenges, researchers can confidently utilize ¹H NMR spectroscopy as a powerful tool in the synthesis and characterization of this important chemical intermediate.

References

- Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.

- Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. (2012).

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016).

- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.

- Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal. (n.d.). NIH.

- Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuter

- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar.

- Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. (n.d.). WUR eDepot.

- (a) 1 H NMR overlay of IIIM-290 and its salt forms; (b) 1 H chemical... (n.d.).

- Can the salt form of my organic compound be determined using NMR?. (2018).

- 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Aminopyrimidine(591-54-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Aminopyridine(504-24-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Aminopyrimidine. (n.d.). LKT Labs.

- 4-Aminopyrimidine | C4H5N3 | CID 68958. (n.d.). PubChem.

- 4-Aminopyridine | C5H6N2 | CID 1727. (n.d.). PubChem.

- CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities. (n.d.). The Royal Society of Chemistry.

- H NMR Chemical Shifts (δ, ppm). (n.d.).

- 1 H-NMR spectrum of para-substituted pyrimidine ER-6. (n.d.).

- 1H chemical shifts in NMR, part 18 1.

- The values for proton and C-13 chemical shifts given below are typical approxim

- What is the effect of salt (KCl, NaCl) on the 1H 90 degree pulse width in NMR and also on the chemical shift?. (2014).

- 2-(Chloromethyl)pyrimidin-4-amine. (n.d.).

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv

Sources

- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 2. nationalmaglab.org [nationalmaglab.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrimidin-4-amines

For researchers, medicinal chemists, and drug development professionals, the pyrimidine core represents a privileged scaffold, a foundational structure from which a multitude of potent and selective therapeutic agents have been developed.[1][2] Among its various derivatives, substituted pyrimidin-4-amines have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential as therapeutic agents.

The Pyrimidin-4-amine Core: A Hub of Biological Activity

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[3][4][5] This inherent biological relevance makes pyrimidine derivatives excellent candidates for interacting with a wide array of biological targets. The 4-amino substitution, in particular, provides a critical hydrogen bond donor and acceptor motif that facilitates binding to the ATP-binding pockets of kinases and other enzymes.[6] This has led to the development of numerous pyrimidin-4-amine-based inhibitors for a variety of diseases.

Kinase Inhibition: A Dominant Therapeutic Application

A significant portion of research into substituted pyrimidin-4-amines has focused on their ability to inhibit protein kinases.[2] These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[7]

Targeting Oncogenic Kinases

Substituted pyrimidin-4-amines have been successfully developed as inhibitors of several key oncogenic kinases:

-

Protein Kinase B (Akt/PKB): As a crucial node in the PI3K/Akt/mTOR signaling pathway, Akt is a prime target for cancer therapy.[8][9] Researchers have developed potent and selective ATP-competitive inhibitors of Akt based on the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold.[8][9] Optimization of substituents on the piperidine ring has led to compounds with nanomolar potency and significant selectivity over the closely related kinase PKA.[8][9]

-

Src and Abl Tyrosine Kinases: Dual inhibitors of Src and Abl tyrosine kinases have been developed from 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines.[10] These compounds have shown antiproliferative effects in leukemia cell lines positive for the Bcr-Abl fusion protein.[10]

-

Bruton's Tyrosine Kinase (BTK): BTK is a key component of B-cell receptor signaling and a validated target for autoimmune diseases like rheumatoid arthritis.[11] 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been explored as BTK inhibitors.[11]

-

Cyclin-Dependent Kinase 2 (CDK2): N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as novel inhibitors of CDK2, a kinase often overexpressed in tumors, and have demonstrated antiproliferative activity against various cancer cell lines.[12]

-

Anaplastic Lymphoma Kinase (ALK): Dual inhibitors of ALK and histone deacetylases (HDACs) have been designed from 2,4-pyrimidinediamine derivatives for the treatment of ALK-addicted cancers.[13]

Signaling Pathway: PI3K/Akt/mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a substituted pyrimidin-4-amine targeting Akt.

Targeting Protozoan Kinases

The unique structural features of some protozoan kinases compared to their human counterparts present opportunities for selective inhibition.

-

Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): 7H-pyrrolo[2,3-d]pyrimidine-4-amines have been designed as potential inhibitors of PfCDPK1 and PfCDPK4, which are crucial for the life cycle of the malaria parasite.[14] Several compounds have demonstrated promising inhibitory activity in the sub-micromolar range.[14]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships. Key insights include:

-

The 4-Amino Group: This is a crucial pharmacophore that typically forms one or more hydrogen bonds with the hinge region of the kinase ATP-binding site.[6]

-

Substituents at the 2- and 5-positions: These positions are often modified to enhance potency and selectivity. Bulky hydrophobic groups at the 5-position can occupy the hydrophobic pocket adjacent to the gatekeeper residue, conferring selectivity.[14]

-

Fused Ring Systems: Scaffolds like pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine are frequently employed to orient substituents in a favorable manner for binding.[6][15]

Table 1: Biological Activity of Selected Pyrimidin-4-amine-based Kinase Inhibitors

| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Akt (PKB) | <10 | [8][9] |

| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | FGFR1 | 115 | [6] |

| 7H-Pyrrolo[2,3-d]pyrimidine-4-amine | PfCDPK4 | 210-530 | [14] |

| 1H-Pyrazolo[3,4-d]pyrimidine | Src | 3-6 | [6] |

| 4-Amino substituted 1H-pyrazolo[3,4-d]pyrimidines | Abl | Varies | [10] |

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major mechanism, substituted pyrimidin-4-amines can exert anticancer effects through other pathways as well.

-

Apoptosis Induction: Some 5-(4-aminophenyl)pyrimidin-4-ol derivatives have been identified as caspase activators and apoptosis inducers, offering a potential route for cancer treatment by triggering programmed cell death.[16]

-

Antiproliferative Effects: A wide range of substituted pyrimidine derivatives have demonstrated antiproliferative activity against various cancer cell lines, including human melanoma, breast cancer, and leukemia.[15][17] The specific mechanisms for many of these are still under investigation but are likely multifactorial.

Anti-inflammatory Properties

Inflammation is a key pathological feature of many chronic diseases. Substituted pyrimidin-4-amines have shown promise as anti-inflammatory agents.

-

Inhibition of Inflammatory Mediators: The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB).

-

In Vivo Efficacy: 4-Amino-5-arylpyrimidines have demonstrated anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[18] Some pyrazolo[3,4-d]pyrimidine derivatives have also shown good anti-inflammatory activity in a rat pleurisy model.[19]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: A typical workflow for evaluating the anti-inflammatory activity of a test compound.

Antimicrobial and Other Biological Activities

The structural diversity of substituted pyrimidin-4-amines has led to their investigation in a wide range of other therapeutic areas.

-

Antimicrobial Activity: Various pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[17][20][21] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.[3]

-

Beta-Amyloid Cleaving Enzyme-1 (BACE1) Inhibition: As a key enzyme in the production of amyloid-beta peptides, BACE1 is a target for Alzheimer's disease therapy. 4-aminopyrimidine and 4,6-diaminopyrimidine derivatives have been designed as BACE1 inhibitors.[22]

-

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition: Pyrimidine-4-carboxamides have been identified as potent inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipid mediators.[23][24][25]

-

Insecticidal Activity: Certain pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole motif have shown excellent insecticidal activity against specific pests.[26]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

General Kinase Inhibition Assay (Radiometric Filter Binding)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide by a specific kinase.

Materials:

-

Kinase of interest

-

Substrate peptide

-

[γ-³³P]ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (substituted pyrimidin-4-amines) dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate peptide, and assay buffer in a 96-well plate.

-

Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

Substituted pyrimidin-4-amines represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated efficacy across a wide range of therapeutic targets. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and the application of robust biological assays, holds immense promise for the discovery of novel and improved therapeutic agents. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects, exploring novel substitution patterns to uncover new biological activities, and employing advanced computational methods to guide the design of next-generation pyrimidin-4-amine-based drugs.

References

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciensage.info [sciensage.info]

- 16. benchchem.com [benchchem.com]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. 4-Amino-5-arylpyrimidines as antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpsonline.com [ijpsonline.com]

- 20. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 21. rjptonline.org [rjptonline.org]

- 22. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif [journal.hep.com.cn]

Methodological & Application

Strategic Synthesis of 2-Functionalized Pyrimidines via 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride

Abstract

This application note details the strategic utilization of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride (CAS 936643-80-0) as a high-value electrophilic scaffold in medicinal chemistry. Specifically designed for drug development workflows, this guide focuses on the

Introduction: The Pharmacophore & Reagent Profile

The pyrimidine heterocycle is a privileged structure in oncology and infectious disease therapeutics.[1] The 2-(chloromethyl)pyrimidin-4-amine scaffold is particularly valuable because it combines an electron-rich exocyclic amine (useful for H-bonding in ATP-binding pockets) with a reactive electrophilic handle at the 2-position.

Unlike simple alkyl halides, the chloromethyl group at the 2-position of a pyrimidine ring exhibits "benzylic-like" reactivity . The electron-deficient nature of the diazine ring pulls electron density from the methylene carbon, enhancing its susceptibility to nucleophilic attack, while the 4-amino group modulates this effect, preventing the excessive instability often seen in 2-chloromethylpyrimidines lacking electron-donating substituents.

Key Physicochemical Properties

| Property | Data | Implication for Synthesis |

| Molecular Weight | 180.03 g/mol (HCl salt) | Requires stoichiometric adjustment for base neutralization. |

| Appearance | White to off-white crystalline solid | Hygroscopic; store at -20°C to prevent hydrolysis. |

| Solubility | DMSO (>20 mg/mL), DMF, Water | Soluble in polar aprotic solvents; avoid protic solvents in storage. |

| Reactivity Class | Primary Alkyl Halide (Activated) | High |

Reaction Mechanics & Strategic Considerations

The synthesis of 2-substituted pyrimidines from this precursor relies on a bimolecular nucleophilic substitution (

The "Salt Effect" Challenge

The starting material is supplied as a hydrochloride salt .[3] This presents a dual challenge:

-

Nucleophile Neutralization: If a free amine nucleophile is added directly, it may be protonated by the HCl, rendering it non-nucleophilic.

-

Solubility: The salt form is less soluble in standard organic solvents (DCM, THF) compared to polar aprotic solvents (DMF, DMSO).

Critical Control Point: You must employ a Base Scavenging Strategy . A non-nucleophilic auxiliary base (e.g., DIPEA,

-

Scavenge the HCl generated during the substitution.[4]

-

De-protonate the nucleophile (if applicable, e.g., thiols/phenols).

Reaction Pathway Diagram[1][5]

Figure 1: Mechanistic pathway for the synthesis of 2-substituted pyrimidines. Note the critical neutralization step to generate the reactive free base species in situ.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines (Kinase Inhibitor Precursors).

Rationale: Amines are the most common nucleophiles used with this scaffold. Inorganic bases (

Materials:

-

2-(Chloromethyl)pyrimidin-4-amine HCl (1.0 equiv)

-

Amine Nucleophile (1.1 - 1.2 equiv)

-

Base: DIPEA (3.0 equiv) or

(3.0 equiv) -

Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step:

-

Preparation: In a dried reaction vial flushed with

, suspend 2-(chloromethyl)pyrimidin-4-amine HCl (1.0 equiv) in anhydrous DMF. -

Neutralization: Add the Base (3.0 equiv).

-

Observation: If using DIPEA, the suspension may clear slightly. If using

, ensure vigorous stirring. -

Wait: Stir at Room Temperature (RT) for 10 minutes to ensure free-basing.

-

-

Addition: Add the Amine Nucleophile (1.1 equiv) dropwise.

-

Reaction:

-

Primary Amines: Stir at RT for 4–12 hours.

-

Sterically Hindered/Secondary Amines: Heat to 50–60°C. Monitor by LC-MS.

-

-

Work-up:

-

Dilute reaction mixture with EtOAc.

-

Wash with water (

) to remove DMF and salts. -

Wash with brine (

), dry over

-

-

Purification: Flash chromatography (DCM:MeOH or EtOAc:Hexane gradients).

Protocol B: C-S Bond Formation (Thioether Synthesis)

Target: Thioether-linked pyrimidines.

Rationale: Thiols are highly nucleophilic (soft nucleophiles) and react rapidly with the soft electrophilic carbon of the chloromethyl group. Oxidation to sulfoxides/sulfones is a common follow-up step.

Materials:

-

Thiol (R-SH) (1.0 equiv)[2]

-

Base:

or -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step:

-

Dissolve the Thiol in MeCN. Add the Base and stir for 15 minutes to generate the thiolate anion.

-

Add 2-(chloromethyl)pyrimidin-4-amine HCl (1.0 equiv) in one portion.

-

Stir at RT.[1][2][3] The reaction is typically fast (1–4 hours).

-

Quench: Filter off the inorganic solids.

-

Isolation: Concentrate the filtrate. Recrystallize or purify via column chromatography.[1]

Protocol C: C-O Bond Formation (Ether Synthesis)

Target: Alkoxymethyl pyrimidines.

Rationale: Alkoxides are harder nucleophiles and also strong bases. There is a risk of

Step-by-Step:

-

Suspend NaH (60% dispersion, 2.2 equiv) in anhydrous THF or DMF at 0°C under Argon.

-

Add the Alcohol (R-OH, 1.2 equiv) dropwise. Stir for 30 min until

evolution ceases. -

Add 2-(chloromethyl)pyrimidin-4-amine HCl (1.0 equiv) as a solid or solution.

-

Allow to warm to RT. Heat to 60°C if conversion is slow.

-

Caution: Quench carefully with water/ice before standard extraction.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Protonation of nucleophile | Increase Base equivalents (>3.0 eq). Ensure the HCl salt is neutralized before expecting reaction. |

| Hydrolysis Product (Hydroxymethyl) | Wet solvent / Hygroscopic starting material | Use Anhydrous solvents (DMF/DMSO). Store reagent with desiccant at -20°C. |

| Polymerization / Tars | Free base instability | Do not isolate the free base of the chloromethyl pyrimidine. Generate it in situ in the presence of the nucleophile. |

| Incomplete Conversion | Poor solubility | Switch from MeCN to DMF or DMSO. Increase temperature to 60°C (do not exceed 80°C to avoid decomposition). |

References

-

BenchChem Application Note. Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. (2025).[1][2][3][5][6][7][8][9][10][11] Retrieved from

-

M. Movassaghi et al. "Synthesis of Densely Substituted Pyrimidine Derivatives."[12] Journal of Organic Chemistry, 74(21), 8460-8463 (2009).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20140063, 2-(Chloromethyl)-N,N-dimethylpyridin-4-amine hydrochloride. Retrieved from

-

ChemicalBook. 2-Chloro-4-(chloromethyl)pyrimidine synthesis and applications. Retrieved from

-

GuideChem. Applications of Pyridine/Pyrimidine Hydrochloride in Chloromethylation. (2024). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

Application Note: Strategic N-Alkylation Protocols Using 2-(Chloromethyl)pyrimidin-4-amine Hydrochloride

Executive Summary & Chemical Profile[1]

This technical guide details the operational frameworks for utilizing 2-(Chloromethyl)pyrimidin-4-amine hydrochloride (CAS: 79651-35-7) as an electrophilic building block. While the pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Aurora, Tie-2 targets) and thiamine (Vitamin B1) analogs, the specific handling of the chloromethyl moiety requires precision to avoid hydrolysis and self-polymerization.

This guide moves beyond generic recipes, offering a mechanistic rationale for solvent selection, base stoichiometry, and temperature control to maximize yield in

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(Chloromethyl)pyrimidin-4-amine hydrochloride |

| CAS Number | 79651-35-7 |

| Molecular Weight | 180.03 g/mol (HCl salt) |

| Physical State | White to off-white crystalline solid |

| Solubility | High: DMSO, Water; Moderate: DMF, MeOH; Low: DCM, EtOAc |

| Primary Reactivity | Electrophile (Alkylating agent) via |

| Storage | Hygroscopic; Store at -20°C under inert atmosphere |

Mechanistic Insight: The "Benzylic-Like" Activation

To optimize the reaction, one must understand the electronic environment. The chloromethyl group at the C2 position is activated by the electron-deficient pyrimidine ring. This mimics a benzylic chloride but is significantly more electron-poor due to the two ring nitrogens.

The Reactivity Paradox

-

Activation: The pyrimidine ring pulls electron density, making the

carbon highly electrophilic, facilitating nucleophilic attack.[1] -

Deactivation (Salt Effect): As supplied, the hydrochloride salt protonates the ring nitrogens or the exocyclic amine. While this stabilizes the solid, it must be neutralized in situ to allow the reaction to proceed. However, the free base is prone to dimerization (intermolecular attack of the 4-amine on the 2-chloromethyl of another molecule).

Key Takeaway: The protocol must balance rapid neutralization with immediate availability of the target nucleophile to outcompete self-alkylation.

Strategic Planning: Solvent & Base Selection

The choice of solvent system is the single biggest determinant of success for this reagent.

Solvent Compatibility Matrix

| Solvent | Suitability | Rationale |

| DMF (Anhydrous) | Optimal | Dissolves the salt; polar aprotic nature accelerates |

| DMSO | High | Excellent solubility, but difficult to remove during workup. |

| Acetonitrile | Moderate | Good for reflux, but the HCl salt may have poor solubility (requires phase transfer or pre-free-basing). |

| Alcohols (MeOH/EtOH) | Avoid | High risk of solvolysis (forming the ether byproduct) due to the high reactivity of the chloromethyl group. |

Base Selection Strategy

-

Primary Choice (DIPEA/TEA): Organic bases are preferred for solubility in DMF/DMSO. Use 2.2 equivalents : 1.0 eq to neutralize the HCl salt, 1.0 eq to scavenge the HCl generated during alkylation, and 0.2 eq excess.

-

Inorganic Choice (

/

Experimental Protocols

Protocol A: Standard N-Alkylation of Secondary Amines

Target Application: Synthesis of Kinase Inhibitor Scaffolds

Objective: Alkylation of a secondary amine (e.g., morpholine, piperazine derivative) using 2-(Chloromethyl)pyrimidin-4-amine HCl.

Materials

-

Reagent: 2-(Chloromethyl)pyrimidin-4-amine HCl (1.0 eq)

-

Nucleophile: Secondary Amine (1.2 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq) -

Solvent: Anhydrous DMF (0.2 M concentration relative to reagent)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Add 2-(Chloromethyl)pyrimidin-4-amine HCl and anhydrous DMF. Note: The solution may remain a suspension until the base is added.

-

Neutralization (Critical): Cool the mixture to 0°C. Add DIPEA dropwise over 5 minutes.

-

Why? Exothermic neutralization can degrade the reagent. Low temp prevents immediate self-alkylation.

-

-

Nucleophile Addition: Add the secondary amine (1.2 eq) in one portion at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check via LC-MS.[2] Look for the disappearance of the starting material (m/z ~144 for free base cation) and appearance of product.

-

-

Workup:

-

Dilute with EtOAc (10x volume).

-

Wash with saturated

(2x) and Brine (1x). -

Note: If the product is highly polar (water-soluble), skip aqueous wash and evaporate DMF directly, then purify via reverse-phase prep-HPLC.

-

Protocol B: Thiazole Coupling (Thiamine Analog Synthesis)

Target Application: Vitamin B1 Analog Construction

Objective: Quaternization of a thiazole nitrogen.

-

Dissolution: Dissolve the thiazole derivative (1.0 eq) in Acetonitrile (

). -

Reagent Addition: Add 2-(Chloromethyl)pyrimidin-4-amine HCl (1.1 eq).

-

Reflux: Heat to 80°C (Reflux) for 12–24 hours.

-

Isolation: Cool to RT. The product often precipitates. Filter and wash with cold acetonitrile/ether.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix and reaction pathway, highlighting critical control points to avoid side reactions.

Figure 1: Reaction pathway logic. Green path indicates optimal protocol; Red paths indicate failure modes due to poor stoichiometry or moisture.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted SM | Salt not dissolved or neutralized. | Switch to DMSO; Ensure Base > 2.0 eq. Check base quality. |

| New Spot on TLC (Lower Rf) | Hydrolysis to alcohol (2-(hydroxymethyl)...). | Ensure solvents are anhydrous . Dry glassware thoroughly. |

| Polymer/Gunk Formation | Self-alkylation (Dimerization). | Add the nucleophile immediately after neutralization, or mix nucleophile + base first, then add the chloromethyl reagent. |

| Product in Aqueous Layer | Product is too polar (amphoteric). | Do not use aqueous extraction. Evaporate DMF/DMSO and use Prep-HPLC or ion-exchange resin. |

Safety & Handling (SDS Summary)

-

Vesicant Warning: Chloromethyl pyrimidines are potent alkylating agents. They can alkylate DNA. Handle exclusively in a fume hood.

-

Skin Contact: Corrosive. Wear double nitrile gloves.

-

Deactivation: Quench excess reagent with a solution of dilute ammonia or nucleophilic amine (e.g., ethanolamine) before disposal.

References

-

BenchChem. An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234346, 2-(Chloromethyl)pyrimidin-4-amine. Retrieved from

-

Zunszain, P. A., et al. (2010). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E. Retrieved from

-

Begley, T. P., et al. (1999). Thiamin biosynthesis in prokaryotes. Archives of Microbiology. (Contextual grounding for Thiamine analog synthesis). Retrieved from

-

Sigma-Aldrich. Product Specification: 2-(Chloromethyl)pyrimidin-4-amine. Retrieved from

Sources

preparation of 2-((aryloxy)methyl)pyrimidin-4-amine derivatives

An In-Depth Guide to the Synthesis and Evaluation of 2-((aryloxy)methyl)pyrimidin-4-amine Derivatives as Kinase Inhibitors

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of therapeutic agents.[1][2] Its structural similarity to the nucleobases of DNA and RNA makes it an attractive scaffold for designing molecules that can interact with biological targets.[3] In the realm of oncology and inflammatory diseases, pyrimidine derivatives have been extensively developed as ATP-competitive kinase inhibitors.[4] The pyrimidine core adeptly mimics the adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of the kinase active site.[4][5] This has led to the development of numerous FDA-approved drugs for cancer treatment.[6]

The 2-((aryloxy)methyl)pyrimidin-4-amine scaffold represents a versatile and promising class of these inhibitors. This structure allows for extensive chemical modification at two key positions: the aryloxy group, which typically projects into the solvent-exposed region or a hydrophobic back pocket of the ATP-binding site, and the pyrimidin-4-amine, which often engages with the hinge region. By systematically modifying the substituents on the aryl ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the synthesis of 2-((aryloxy)methyl)pyrimidin-4-amine derivatives, offers detailed protocols for their preparation and subsequent biological evaluation, and discusses key insights into their structure-activity relationships (SAR).

Synthetic Strategy: A Modular Approach

A robust and modular synthetic approach is crucial for generating a library of derivatives for SAR studies. The most common and efficient strategy involves a convergent synthesis centered around a key pyrimidine intermediate, followed by a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis to introduce the diverse aryloxy moieties.

The primary building blocks are a pyrimidine core functionalized with a leaving group at the 2-position's methyl group (e.g., 2-(chloromethyl) or 2-(mesyloxymethyl)) and a library of substituted phenols. The amine at the C4 position is critical for kinase hinge binding and is typically installed early or protected throughout the synthesis.

Caption: General synthetic workflow for 2-((aryloxy)methyl)pyrimidin-4-amine derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This section details the synthesis of a representative compound, 2-(((4-fluorophenyl)oxy)methyl)pyrimidin-4-amine, via a two-step process starting from commercially available 2-methyl-4-aminopyrimidine.

Part 1: Synthesis of 2-(chloromethyl)pyrimidin-4-amine hydrochloride (Intermediate 2)

-

Rationale: The chlorination of the methyl group at the C2 position is a critical activation step. N-Chlorosuccinimide (NCS) is a common and effective reagent for radical chlorination, often initiated by a radical initiator like benzoyl peroxide (BPO) under thermal conditions. The use of an anhydrous solvent like carbon tetrachloride (CCl₄) or acetonitrile is essential to prevent hydrolysis of the product. The reaction is performed under an inert atmosphere to prevent side reactions.

Materials and Reagents:

-

2-methyl-4-aminopyrimidine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Benzoyl Peroxide (BPO) (0.1 eq)

-

Anhydrous acetonitrile (MeCN)

-

Diethyl ether

-

Nitrogen gas supply

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-4-aminopyrimidine and anhydrous acetonitrile.

-

Add NCS and BPO to the suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

The product often precipitates as the hydrochloride salt. Filter the solid and wash it with cold diethyl ether to remove any unreacted NCS and BPO.

-

Dry the resulting white to off-white solid under vacuum. This intermediate is typically used in the next step without further purification.

Part 2: Synthesis of 2-(((4-fluorophenyl)oxy)methyl)pyrimidin-4-amine (Final Product)

-

Rationale: This step is a classic Williamson ether synthesis, a nucleophilic substitution reaction. The phenoxide, generated in situ from 4-fluorophenol and a base, acts as the nucleophile, displacing the chloride from the intermediate. A strong base like sodium hydride (NaH) is used to ensure complete deprotonation of the phenol. Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it solvates the cation, leaving a highly reactive "naked" phenoxide anion.

Materials and Reagents:

-

2-(chloromethyl)pyrimidin-4-amine hydrochloride (Intermediate 2) (1.0 eq)

-

4-fluorophenol (1.2 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, saturated sodium bicarbonate solution, brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, carefully add the sodium hydride dispersion. Wash the NaH with dry hexanes to remove the mineral oil, and then suspend it in anhydrous DMF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 4-fluorophenol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 20-30 minutes at 0°C to allow for the formation of the sodium phenoxide.

-

Add a solution of 2-(chloromethyl)pyrimidin-4-amine hydrochloride in anhydrous DMF dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding a saturated ammonium chloride solution at 0°C.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Biological Assays: In Vitro Kinase Inhibition

The primary biological application for this class of compounds is the inhibition of protein kinases.[3] An in vitro kinase inhibition assay is the standard method to determine a compound's potency, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

Caption: Workflow for determining the in vitro kinase inhibitory activity (IC₅₀).

Protocol: Homogeneous Luminescent Kinase Assay

-

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP level and a strong luminescent signal.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

-

Reaction Setup: In a 96-well or 384-well plate, add the reaction components in the following order:

-

Kinase buffer.

-

Test compound at various concentrations.

-

A mixture of the specific kinase and its corresponding substrate peptide.

-

-

Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ value for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[4]

-

Termination and Detection: Stop the reaction and quantify the remaining ATP by adding a detection reagent (e.g., a luciferin/luciferase-based reagent). This reagent will produce a luminescent signal proportional to the ATP concentration.

-

Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data and SAR Insights

The modular synthesis allows for the rapid generation of data to build a structure-activity relationship (SAR) profile. Modifications to the aryloxy ring can significantly impact potency and selectivity.

| Compound ID | Aryl Substituent (R) | Synthetic Yield (%) | Target Kinase IC₅₀ (nM) [e.g., AURKA] |

| EX-1 | H | 65% | 150 |

| EX-2 | 4-F | 72% | 85 |

| EX-3 | 4-Cl | 70% | 70 |

| EX-4 | 4-CH₃ | 68% | 120 |

| EX-5 | 3-CF₃ | 55% | 45 |

| EX-6 | 2,4-diCl | 61% | 25 |

SAR Interpretation:

-

Electronic Effects: The data suggests that electron-withdrawing groups (EWGs) on the phenyl ring, such as fluoro (EX-2), chloro (EX-3), and trifluoromethyl (EX-5), generally lead to increased potency compared to the unsubstituted analog (EX-1). This may be due to favorable electronic interactions within the kinase active site.

-

Steric Effects: The position of the substituent matters. A meta-substituent like -CF₃ (EX-5) appears more favorable than a para-methyl group (EX-4). Dichloro substitution (EX-6) further enhances potency, suggesting the presence of specific hydrophobic pockets that can accommodate these groups.[6]

-

Lead Optimization: Based on this initial data, compound EX-6 emerges as a potent lead. Further optimization could involve exploring other di-substituted patterns or introducing more complex groups to probe deeper pockets within the ATP-binding site.

Troubleshooting and Expert Considerations

-

Low Yield in Chlorination: If the yield of Intermediate 2 is low, ensure all reagents and solvents are completely anhydrous. The reaction can also be sensitive to initiation; sometimes a photolytic initiation (UVA light) can be more controlled than thermal initiation with BPO.

-

Side Reactions in Ether Synthesis: The primary side reaction is N-alkylation of the pyrimidin-4-amine. While O-alkylation of the phenoxide is generally faster and thermodynamically favored, N-alkylation can occur. Running the reaction at lower temperatures (0°C to RT) can help minimize this. If it persists, protection of the 4-amino group (e.g., as a Boc-carbamate) may be necessary.

-

Compound Solubility: Highly substituted, lipophilic analogs may exhibit poor aqueous solubility, complicating biological assays. Co-solvents like DMSO are standard, but concentrations should be kept low (<1%) to avoid artifacts. If solubility remains an issue, formulation strategies or the introduction of solubilizing groups (e.g., morpholine, piperazine) in the next generation of compounds should be considered.[7]

Conclusion

The 2-((aryloxy)methyl)pyrimidin-4-amine scaffold is a highly tractable platform for the development of potent and selective kinase inhibitors. The synthetic route described herein is robust and amenable to library synthesis, allowing for a thorough exploration of the structure-activity landscape. By combining efficient chemical synthesis with quantitative biological assays, researchers can rapidly identify lead compounds for further development in therapeutic areas driven by aberrant kinase signaling.

References

- Benchchem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.

- Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.

- Wang, X., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC.

- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.

- Li, J., et al. (2013). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. PMC.

- Kumar, A., et al. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.

- Abdel-Ghaffar, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Guan, A., et al. (2017). Design, Synthesis, and Structure–Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety. Journal of Agricultural and Food Chemistry.

- Jones, C. K., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI.

- Smits, R. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.

Sources

- 1. growingscience.com [growingscience.com]

- 2. wjarr.com [wjarr.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

scale-up synthesis considerations for 2-(Chloromethyl)pyrimidin-4-amine hydrochloride reactions

Executive Summary

2-(Chloromethyl)pyrimidin-4-amine hydrochloride (CAS: 79651-35-7) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and thiamine analogs. Its utility stems from the bifunctionality of the pyrimidine core: a nucleophilic amine at C4 and an electrophilic chloromethyl group at C2.

However, this bifunctionality presents a severe scale-up challenge: Intermolecular Self-Alkylation . In its free base form, the molecule is prone to rapid polymerization, leading to "tarring" and yield loss. This guide details a scalable, self-validating protocol for synthesizing the stable hydrochloride salt, emphasizing the suppression of degradation pathways through strict pH and temperature control.

Strategic Route Selection

The industrial standard for generating chloromethyl pyrimidines is the Deoxychlorination of Hydroxymethyl Pyrimidines .

-

Starting Material: (4-aminopyrimidin-2-yl)methanol.

-

Reagent: Thionyl Chloride (

).[1] -

Solvent: Toluene (Preferred for scale-up over DCM due to higher boiling point and ability to precipitate the product salt).

Mechanism & Causality

Unlike simple alkyl alcohol chlorinations, the presence of the C4-amine introduces a transient intermediate.

-

Sulfinylamine Formation: The C4-amine reacts with

to form a sulfinylamine ( -

Chlorination: The C2-alcohol is activated by

and displaced by chloride ( -

Salt Formation: Upon cooling or quenching, the sulfinylamine hydrolyzes/reverts, and the high concentration of HCl gas generated in situ protonates the amine, precipitating the target molecule as the Hydrochloride salt.

Critical Process Parameters (CPP) & Safety

| Parameter | Specification | Scientific Rationale |

| Reaction Temperature | High enough to drive | |

| Stoichiometry | 1.5 - 2.0 eq | Excess required to drive the reaction and manage the sulfinylamine equilibrium. |

| Water Content | Strict anhydrous conditions required. Water hydrolyzes | |

| Quench pH | DO NOT NEUTRALIZE | The product must be isolated as the HCl salt. Neutralization releases the unstable free base. |

Safety: The "Doom Loop" of Self-Alkylation

The free base of 2-(chloromethyl)pyrimidin-4-amine is inherently unstable. If the amine is not protonated, it acts as a nucleophile, attacking the chloromethyl group of a neighboring molecule.

Figure 1: Stability profile. The molecule must remain in the "Green Zone" (Salt form) during synthesis, storage, and handling.

Scale-Up Protocol: Chlorination via Thionyl Chloride

Scale: 100 g Input (Representative of Pilot Scale)

Equipment: 2L Jacketed Reactor, Overhead Stirrer, Caustic Scrubber (

Step-by-Step Methodology

-

Setup & Inertion:

-

Equip the reactor with a reflux condenser connected to a caustic scrubber (essential for capturing massive

and -

Purge the system with

for 15 minutes. -

Why: Oxygen is not the enemy here; moisture is.

-

-

Slurry Formation:

-

Charge (4-aminopyrimidin-2-yl)methanol (100 g, 0.80 mol) into the reactor.

-

Add Anhydrous Toluene (800 mL, 8 vol).

-

Note: The starting material will likely not dissolve completely. This is a slurry-to-slurry transformation.

-

-

Reagent Addition (Exotherm Control):

-

Cool the slurry to

. -

Add Thionyl Chloride (116 mL, 1.6 mol, 2.0 eq) dropwise via addition funnel over 60 minutes.

-

CPP: Maintain internal temperature

during addition. The reaction of

-

-

Reaction Phase:

-

Warm the mixture to

over 30 minutes. -

Hold at

for 4–6 hours. -

Visual Check: The slurry consistency will change as the dense alcohol converts to the crystalline hydrochloride salt.

-

Monitoring: Analyze an aliquot by HPLC (quench in dry methanol). Look for disappearance of the alcohol peak.

-

-

Workup (Filtration):

-

Cool the reactor to

and age for 1 hour to maximize precipitation. -

Filtration: Filter the solids under

atmosphere (hygroscopic risk). -

Wash: Wash the cake with cold Toluene (2 x 100 mL) followed by Hexanes (2 x 100 mL) to remove residual

.

-

-

Drying:

-

Dry under vacuum at

for 12 hours. -

Yield Expectation: 85-95%.[2]

-

Storage: Store immediately at

under Argon/Nitrogen.

-

Downstream Application: The "In-Situ" Coupling

Crucial Application Note: When using this building block for coupling (e.g., reacting with a thiol or another amine), never isolate the free base . Perform the neutralization in situ in the presence of the nucleophile.

Coupling Workflow Visualization

Figure 2: Recommended coupling workflow. By adding the base last, the unstable intermediate is generated only when the trapping nucleophile is already present.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis due to wet solvent. | Ensure Toluene is dried over molecular sieves. Check reactor seal. |

| Sticky Solid/Gum | Incomplete removal of | Triturate the gum with dry Diethyl Ether or DCM to induce crystallization. |

| Extra Peaks (HPLC) | Dimer formation (Self-alkylation). | Check if the reaction temperature exceeded |

| Corrosion | HCl gas damage to stainless steel. | Use Glass-Lined Reactors (GLR) or Hastelloy for scale-up. |

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 11235366 (2-(Chloromethyl)pyrimidin-4-amine).

-

Synthetic Methodology (Chlorination)

- Process Development of Chloromethyl Pyrimidines. (General reference to standard thionyl chloride deoxychlorination protocols in heterocyclic chemistry).

- See: Organic Process Research & Development for analogous pyrimidine scale-ups.

-

(Cited for general salt stability data).

-

Safety & Stability

-

Mechanistic Insight (Sulfinylamines)

- Kinetically-driven reactivity of sulfinylamines. National Institutes of Health (NIH) / PMC.

Sources

- 1. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. US4405622A - [1-(1,4-Benzodioxan-2-yl)-4-(4-aminopyrimidin-2-yl]piperazines useful as anti-depressants - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

preventing decomposition of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride. This resource is designed to provide in-depth guidance and troubleshooting advice to help you navigate the complexities of synthesizing this reactive intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride is resulting in low yields and multiple unknown impurities. What are the likely causes?

Low yields and the presence of impurities are common challenges in the synthesis of this compound, primarily due to its inherent reactivity. The principal cause of degradation is the susceptibility of the chloromethyl group to nucleophilic attack. The primary degradation pathway is hydrolysis, which can occur in the presence of even trace amounts of water, leading to the formation of the corresponding 2-(hydroxymethyl)pyrimidin-4-amine.[1][2]

Other potential side reactions include:

-

Reaction with nucleophilic solvents: If protic or other nucleophilic solvents are used (e.g., alcohols, amines), they can react with the chloromethyl group to form ethers or other substitution byproducts.[1][3]

-

Thermal degradation: At elevated temperatures, the compound can decompose, potentially leading to polymerization or the formation of other complex mixtures.[2][3]

-

Dimerization: Under certain conditions, particularly in the presence of a base, the product can react with the starting material or other intermediates to form dimers, such as bis(4-aminopyrimidin-2-ylmethyl) ether.[4]

To mitigate these issues, it is crucial to maintain strictly anhydrous conditions, control the reaction temperature, and select appropriate non-nucleophilic solvents.

Q2: What are the recommended solvents for the synthesis and handling of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride?

The choice of solvent is critical to prevent decomposition. Aprotic, non-nucleophilic solvents are highly recommended.[1]

| Recommended Solvents | Rationale | Not Recommended Solvents | Rationale |

| Toluene | Inert, non-nucleophilic, suitable for chlorination reactions.[5] | Water | Acts as a nucleophile, causing hydrolysis.[1][2] |

| Dichloromethane (DCM) | Good for chlorination at room temperature, but can react with amines at elevated temperatures.[6][7] | Alcohols (Methanol, Ethanol) | Nucleophilic, leading to ether formation.[1] |

| Acetonitrile | Polar aprotic, suitable for subsequent nucleophilic substitution reactions.[3] | Dimethyl Sulfoxide (DMSO) | While aprotic, can be reactive under certain conditions and difficult to remove.[1][8] |

| N,N-Dimethylformamide (DMF) | Polar aprotic, good for solubility, but must be anhydrous.[1][3][8] |

Q3: How does pH affect the stability of 2-(Chloromethyl)pyrimidin-4-amine hydrochloride during workup and purification?

The stability of this compound is significantly influenced by pH.[9][10] While the hydrochloride salt form implies an acidic solution which can provide some stability against deprotonation-driven side reactions, both strongly acidic and neutral to alkaline conditions can promote degradation.

-

Acidic Conditions (low pH): Can catalyze the hydrolysis of the chloromethyl group.[2]

-

Neutral to Alkaline Conditions (pH > 7): Will deprotonate the pyrimidine amine and the hydrochloride, creating a more nucleophilic species that can lead to self-condensation or other side reactions. Alkaline conditions also significantly accelerate the rate of hydrolysis.[2][11]

For workup, it is advisable to maintain a mildly acidic pH to keep the product protonated and minimize side reactions. If the free base is required for a subsequent step, the neutralization should be performed immediately before use, preferably at low temperatures.

Troubleshooting Guide

Issue 1: Incomplete Chlorination of the Precursor Alcohol

If you are observing unreacted 2-(hydroxymethyl)pyrimidin-4-amine in your reaction mixture, consider the following:

| Potential Cause | Troubleshooting Recommendation |

| Insufficient Chlorinating Agent | Ensure at least 1.1 to 1.2 equivalents of thionyl chloride (SOCl₂) are used.[5] |

| Reaction Temperature Too Low | While excessive heat should be avoided, the reaction may require gentle warming to proceed to completion. Monitor the reaction by TLC. A temperature range of room temperature up to 35°C is a good starting point.[5] |

| Poor Quality Thionyl Chloride | Use a fresh bottle of thionyl chloride. Over time, it can decompose, especially if exposed to moisture. |

| Presence of Water | Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5] |

Issue 2: Formation of Polymeric or Tarry Byproducts

The formation of insoluble, polymeric materials is often a sign of uncontrolled reactivity.

| Potential Cause | Troubleshooting Recommendation |

| High Reaction Temperature | The chlorination reaction with SOCl₂ can be exothermic. Add the alcohol precursor to the SOCl₂ solution dropwise at a controlled temperature (e.g., 0-10°C) before allowing it to warm to room temperature.[12] |

| Presence of Base During Chlorination | The chlorination step should be performed in the absence of a base. The HCl generated will form the hydrochloride salt in situ. |

| Incorrect Workup | During workup, avoid using strong bases or prolonged heating, which can promote polymerization.[4] |

Issue 3: Difficulty in Isolating a Pure Product